molecular formula C10H10N2O2S B12885807 N-Phenyl-1H-pyrrole-2-sulfonamide

N-Phenyl-1H-pyrrole-2-sulfonamide

Cat. No.: B12885807
M. Wt: 222.27 g/mol
InChI Key: RZHRDTYQQDQAFH-UHFFFAOYSA-N
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Description

N-Phenyl-1H-pyrrole-2-sulfonamide: is an organic compound characterized by a pyrrole ring substituted with a phenyl group at the nitrogen atom and a sulfonamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aromatic Substitution: : One common method involves the reaction of 1H-pyrrole-2-sulfonyl chloride with aniline under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride by the aniline to form N-Phenyl-1H-pyrrole-2-sulfonamide.

    1H-pyrrole-2-sulfonyl chloride+anilineThis compound\text{1H-pyrrole-2-sulfonyl chloride} + \text{aniline} \rightarrow \text{this compound} 1H-pyrrole-2-sulfonyl chloride+aniline→this compound

  • Direct Sulfonation: : Another method involves the direct sulfonation of N-phenylpyrrole using sulfonating agents like chlorosulfonic acid or sulfur trioxide. This method requires careful control of reaction conditions to avoid over-sulfonation or degradation of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale sulfonation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-Phenyl-1H-pyrrole-2-sulfonamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfone derivatives.

  • Reduction: : Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

  • Substitution: : The compound can participate in various substitution reactions, particularly at the phenyl ring. Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-Phenyl-1H-pyrrole-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity.

Medicine

Medicinally, this compound derivatives have shown promise as antimicrobial and anticancer agents. The sulfonamide group is known for its ability to interfere with bacterial folate synthesis, making these compounds potential candidates for antibiotic development.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical modifications makes it suitable for creating a wide range of colorants with different properties.

Mechanism of Action

The mechanism by which N-Phenyl-1H-pyrrole-2-sulfonamide exerts its effects often involves the inhibition of enzyme activity. The sulfonamide group can form strong interactions with the active sites of enzymes, blocking substrate access and thereby inhibiting the enzyme’s function. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where enzyme inhibition can disrupt vital cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-1H-pyrrole-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    N-Phenyl-1H-pyrrole-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

    N-Phenyl-1H-pyrrole-2-sulfonyl chloride: Precursor to N-Phenyl-1H-pyrrole-2-sulfonamide, with a sulfonyl chloride group.

Uniqueness

This compound is unique due to its combination of a phenyl group and a sulfonamide group on the pyrrole ring. This combination imparts specific chemical properties, such as increased stability and the ability to participate in a wide range of chemical reactions. Its sulfonamide group also provides significant biological activity, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

N-phenyl-1H-pyrrole-2-sulfonamide

InChI

InChI=1S/C10H10N2O2S/c13-15(14,10-7-4-8-11-10)12-9-5-2-1-3-6-9/h1-8,11-12H

InChI Key

RZHRDTYQQDQAFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CN2

Origin of Product

United States

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